3-(4-Methylpiperazin-1-YL)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
131634-01-0 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)13-14-12/h2-5H,6-9H2,1H3,(H,13,14) |
InChI Key |
QEGQWEDKMMRTLW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Canonical SMILES |
CN1CCN(CC1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
The Indazole Nucleus: a Privileged Scaffold in Drug Discovery
The indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. nih.govpnrjournal.comnih.gov Though relatively rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, and antimicrobial properties. nih.govresearchgate.net The versatility of the indazole nucleus allows it to be functionalized at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. nih.gov
This structural scaffold is found in several FDA-approved drugs, highlighting its clinical importance. For instance, axitinib (B1684631) and pazopanib (B1684535) are indazole-containing tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com Granisetron, another indazole derivative, functions as a 5-HT3 receptor antagonist to prevent nausea and vomiting, often associated with chemotherapy. pnrjournal.com The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and often more synthetically accessible isomer. nih.govnih.gov The demonstrated success of these drugs has solidified the indazole nucleus as a "privileged structure" in the design of new therapeutic agents. pnrjournal.com
The Piperazine Moiety: a Key Player in Bioactive Compounds
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. wisdomlib.orgresearchgate.netresearchgate.net Its presence in a multitude of approved drugs is a testament to its pharmacological importance. researchgate.netwikipedia.org Piperazine and its derivatives are known to exhibit a wide array of biological effects, including antipsychotic, antidepressant, antiviral, and anticancer activities. researchgate.netresearchgate.net
The utility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors and can be substituted to modulate a compound's polarity, solubility, and pharmacokinetic profile. researchgate.netresearchgate.net This flexibility allows for the creation of derivatives that can effectively cross biological membranes and interact with a variety of receptors and enzymes, particularly within the central nervous system. researchgate.netnih.gov Well-known drugs containing the piperazine scaffold include the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone. researchgate.netnih.gov
An Overview of 3 4 Methylpiperazin 1 Yl 1h Indazole and Its Analogues in Academic Research
General Synthetic Strategies for Indazole Derivatives Incorporating Piperazine Moieties
Strategic Approaches to Indazole Ring System Formation
The indazole core, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, can be constructed through various cyclization strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
A prevalent method begins with ortho-substituted benzonitriles. For instance, 2-halobenzonitriles can react with hydrazine (B178648) or its derivatives in a cyclization reaction to form the indazole ring. nih.govorganic-chemistry.org This approach is particularly useful for producing 3-aminoindazoles, which are versatile intermediates for further functionalization. nih.govrsc.orgnih.gov A notable example is the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate (B1144303) to yield 4-chloro-1H-indazol-3-amine. nih.gov Similarly, SNAr (nucleophilic aromatic substitution) reactions involving 2-fluorobenzonitriles and hydrazine are also employed. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions offer another powerful avenue for indazole synthesis. One such method involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence. organic-chemistry.orgnih.gov Additionally, palladium-catalyzed intramolecular C-N bond formation, such as the Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, provides a mild and versatile route to the indazole nucleus. semanticscholar.org Other modern approaches include copper-catalyzed N-N bond formation and palladium-mediated oxidative benzannulation of pyrazoles with alkynes. acs.orgnih.gov
A summary of common starting materials and reaction types for indazole ring formation is presented below.
| Starting Material Class | Reaction Type | Key Features |
| o-Halobenzonitriles | Nucleophilic Substitution/Cyclization | Reacts with hydrazine derivatives; common route to 3-aminoindazoles. nih.govorganic-chemistry.orgnih.gov |
| o-Aminobenzonitriles | Reductive Cyclization / N-N Bond Formation | Can be converted to ketimines followed by copper-mediated cyclization. nih.gov |
| Arylhydrazones | Palladium-Catalyzed Cyclization | Intramolecular amination of 2-bromoarylhydrazones. acs.org |
| Pyrazoles | Palladium-Catalyzed Benzannulation | Reaction with internal alkynes to form the fused benzene ring. acs.orgnih.gov |
| o-Toluidine Derivatives | Diazotization/Cyclization | A classical method involving nitrosation and ring closure. chemicalbook.com |
Methods for Introducing the 4-Methylpiperazin-1-YL Group
Once the indazole scaffold is prepared, particularly with a reactive handle at the C-3 position, the 4-methylpiperazin-1-yl group can be introduced. A common strategy involves the direct nucleophilic substitution of a leaving group (such as a halogen) at the C-3 position of the indazole with 1-methylpiperazine.
Alternatively, a two-step approach is often more practical. This involves first introducing unsubstituted piperazine, followed by N-alkylation to add the methyl group. A key intermediate, 3-(1-piperazinyl)-1H-indazole, can be synthesized through various routes. prepchem.com One documented method involves the hydrolysis of 4-(1H-indazol-3-yl)-1-piperazinecarbonitrile using sulfuric acid. prepchem.com Another approach is the deprotection of a piperazine derivative, such as the hydrolysis of an ethyl carbamate (B1207046) group from 4-[1-(2-chlorophenyl)-1H-indazol-3-yl]-1-piperazine carboxylic acid ethyl ester using potassium hydroxide. prepchem.com
The introduction of the piperazine ring itself is a well-established transformation in organic synthesis. Key methods applicable to heterocyclic systems like indazole include:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a halo-indazole and piperazine. nih.gov
Nucleophilic Aromatic Substitution (SNAr): Effective when the indazole ring is activated by electron-withdrawing groups. nih.gov
Reductive Amination: Reaction of an indazole derivative containing a ketone or aldehyde with piperazine in the presence of a reducing agent. nih.gov
Specific Reaction Pathways Employed in the Synthesis of this compound and Key Derivatives
Modern organic synthesis often relies on powerful cross-coupling reactions and carefully designed multi-step sequences to build complex molecules with high efficiency and selectivity.
Application of Heck Coupling Reactions in Indazole Synthesis
The Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes, is a valuable tool in the synthesis of complex indazole derivatives. rsc.org While not typically used for the direct installation of the piperazine moiety, it is instrumental in modifying the indazole scaffold, which can then be converted to the target compound. For example, the Heck reaction can be used to introduce vinyl groups at the C-3 position of a 3-bromoindazole. beilstein-journals.org These vinylated indazoles can serve as versatile intermediates for further transformations. A study demonstrated the chemoselective Heck coupling of 3-bromoindazoles with various olefins under ball-milling conditions, which offers a solvent-free and efficient synthetic route. beilstein-journals.org This reaction can be part of a longer sequence, for instance, in the synthesis of the drug Axitinib (B1684631), which features a substituted indazole core. beilstein-journals.org
Utilization of Suzuki Coupling Reactions in Indazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds in the synthesis of indazole derivatives. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.govnih.gov It is particularly effective for the C-3 functionalization of the indazole ring. mdpi.combohrium.comresearchgate.net
A common strategy involves the reaction of a 3-iodo-1H-indazole with an appropriate boronic acid. mdpi.comnih.gov To prevent side reactions, the indazole nitrogen is often protected with a group like tert-butoxycarbonyl (Boc) prior to the coupling reaction. mdpi.comnih.gov The Suzuki reaction is compatible with a wide range of functional groups and has been used to introduce various aryl and heteroaryl substituents onto the indazole core with good to excellent yields. nih.govnih.gov For example, the coupling of 5-bromoindazoles with heteroaryl boronic acids, catalyzed by Pd(dppf)Cl₂, has been shown to proceed efficiently. nih.gov The versatility of the Suzuki reaction makes it a cornerstone in building a library of diverse indazole-based compounds.
The table below summarizes typical conditions for Suzuki coupling on indazole substrates.
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent |
| 3-Iodo-1H-indazole (N-Boc protected) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane |
| 3-Iodo-1H-indazole | Various organoboronic acids | PdCl₂(dppf) | - | Imidazolium ionic liquids |
Multi-Step Preparative Sequences Involving Indazole and Piperazine Precursors
The synthesis of this compound is typically achieved through a multi-step sequence that combines several of the reactions described above. A representative synthetic route might start with the formation of a functionalized indazole core, followed by the introduction and modification of the piperazine side chain.
One efficient approach begins with a substituted 2-halobenzonitrile. For example, a 2-bromobenzonitrile (B47965) can be converted into a 3-aminoindazole. nih.govorganic-chemistry.orgnih.gov This 3-aminoindazole can then be transformed into a 3-haloindazole, setting the stage for coupling with the piperazine unit. A more direct route involves the reaction of a 3-haloindazole with a protected piperazine, followed by deprotection and N-methylation.
A documented synthesis of 3-(1-piperazinyl)-1H-indazole, the direct precursor, involves the hydrolysis of 4-(1H-indazol-3-yl)-1-piperazinecarbonitrile. prepchem.com This precursor is prepared by reacting 3-cyanoindazole with piperazine. The final methylation step can be achieved using standard N-alkylation reagents like methyl iodide or reductive amination with formaldehyde.
Another example involves the hydrolysis of an ester-protected piperazine attached to the indazole ring. The synthesis of 1-(2-chlorophenyl)-3-(1-piperazinyl)-1H-indazole is achieved by the hydrolysis of 4-[1-(2-chlorophenyl)-1H-indazol-3-yl]-1-piperazine carboxylic acid ethyl ester with potassium hydroxide. prepchem.com This demonstrates a common final step deprotection strategy to yield the free piperazine amine, which could then be methylated.
Advanced Synthetic Techniques and Process Optimization
The synthesis of this compound and its analogues benefits significantly from modern synthetic strategies that enhance efficiency, yield, and purity. Process optimization through the systematic evaluation of reaction parameters is crucial for developing scalable and robust synthetic routes.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govheteroletters.org The application of microwave irradiation can facilitate the synthesis of indazole scaffolds, which form the core of the target molecule.
In a typical protocol, the synthesis of an indazole ring system can be achieved through the condensation and subsequent intramolecular cyclization of appropriate precursors, such as phenyl hydrazine derivatives and substituted aldehydes or ketones. heteroletters.org Under microwave irradiation, these reactions can be completed in minutes rather than hours. nih.govheteroletters.org For instance, a general procedure might involve taking the precursors in a suitable solvent like ethanol (B145695) within a microwave tube and irradiating the mixture at a specific power and temperature. heteroletters.orgatmiyauni.ac.in Solvent-free conditions, using a solid support like alumina (B75360) or a supported catalyst, have also proven effective in microwave-assisted synthesis, aligning with the principles of green chemistry by reducing solvent waste. nih.govclockss.org
The key advantages of using microwave heating include rapid and uniform heating of the reaction mixture, which minimizes the formation of side products and often leads to cleaner reactions. heteroletters.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | A few minutes heteroletters.org |
| Yield | Moderate | Moderate to high heteroletters.org |
| Side Products | Potential for increased formation | Generally limited heteroletters.org |
| Energy Input | Indirect, slow | Direct, rapid nih.gov |
Evaluation of Catalyst Systems and Reaction Condition Optimization
The optimization of synthetic protocols is a critical step to maximize yield and purity. This involves a systematic evaluation of catalysts, solvents, temperature, and reagent stoichiometry.
Catalyst Systems: The synthesis of heterocyclic compounds like indazoles can be significantly influenced by the choice of catalyst. For related heterocycle syntheses, various transition metal catalysts, including those based on copper (Cu), have been utilized. rsc.org For example, copper(I) chloride (CuCl) has been employed in the synthesis of 1H-indazoles. rsc.org In some modern approaches, supported catalysts such as copper(II) oxide on a solid support (CuO/SBA-15) are explored, particularly in microwave-assisted, solvent-free reactions, offering high activity and selectivity as well as easier separation and recycling. clockss.org
Reaction Condition Optimization: A systematic approach is taken to optimize reaction conditions. This can involve:
Solvent Screening: The reaction is performed in a variety of solvents (e.g., DMSO, ethanol, 2-MeTHF) to determine which medium provides the best solubility for reactants and facilitates the highest conversion rate. nih.govresearchgate.net
Temperature and Time: The reaction temperature is varied to find the optimal balance between reaction rate and product stability. For instance, transformations may require temperatures greater than 90°C to achieve full conversion. nih.gov The duration of the reaction is monitored (e.g., by TLC) to determine the point of maximum product formation. rsc.org
Reagent Stoichiometry: The molar ratios of the reactants and base (if required) are adjusted. For example, using an excess of a reagent like hydrazine hydrate might be necessary to drive the reaction to completion. nih.gov
An example of an optimization process for a related indazole synthesis is detailed in the table below, where different conditions were tested to maximize the yield of the desired product.
Table 2: Example of Reaction Optimization for an Indazole Analogue Synthesis
| Entry | Reagent | Base (Equivalents) | Solvent | Temperature (°C) | Yield/Conversion |
|---|---|---|---|---|---|
| 1 | NBS (1.07 eq.) | - | H₂SO₄ | 25 | 75-80% nih.gov |
| 2 | Hydrazine Hydrate (4 eq.) | NaOAc (1.2) | 2-MeTHF | 95 | >99% Conversion nih.gov |
Rigorous Analytical Characterization of Synthesized Chemical Entities
The definitive identification and confirmation of the structure of this compound rely on a combination of powerful spectroscopic techniques. Each method provides unique information that, when combined, allows for unambiguous structural elucidation.
Application of Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the indazole ring, typically in the range of δ 7.0-8.2 ppm. rsc.orgchemicalbook.com The protons on the piperazine ring would appear as multiplets in the aliphatic region (likely δ 2.5-3.5 ppm), and the methyl group protons (N-CH₃) would present as a sharp singlet, likely around δ 2.3-2.5 ppm. mdpi.com The N-H proton of the indazole ring would appear as a broad singlet at a downfield chemical shift (>10 ppm). chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons of the indazole ring would resonate in the δ 110-145 ppm region. rsc.orgrkmmanr.org The aliphatic carbons of the piperazine ring would be found further upfield, typically between δ 45-55 ppm, while the methyl carbon would appear at a higher field, around δ 40-50 ppm. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretch of the indazole ring. psu.edu
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups would be observed just below 3000 cm⁻¹. mdpi.com
C=N and C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region are characteristic of C=N and C=C double bond stretching within the aromatic indazole system. rsc.orgpsu.edu
C-N Stretch: C-N stretching vibrations for the amine linkages would be visible in the fingerprint region, typically around 1200-1350 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Molecular Ion Peak: For this compound, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ corresponding to its calculated monoisotopic mass of 217.1448. epa.gov The nominal mass is 216.14 g/mol . epa.gov
Fragmentation Pattern: The molecule would likely fragment in predictable ways, with potential cleavage of the methyl group or fragmentation of the piperazine ring, providing further structural confirmation. The mass spectrum of the parent 1H-indazole shows a strong molecular ion peak at m/z 118. nist.gov
Table 3: Summary of Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Indazole Aromatic Protons | δ 7.0 - 8.2 ppm rsc.orgchemicalbook.com |
| Piperazine Protons | Multiplets, δ 2.5 - 3.5 ppm mdpi.com | |
| N-CH₃ Protons | Singlet, δ ~2.4 ppm mdpi.com | |
| Indazole N-H Proton | Broad Singlet, δ >10 ppm chemicalbook.com | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 145 ppm rsc.org |
| Piperazine Carbons | δ 45 - 55 ppm mdpi.com | |
| N-CH₃ Carbon | δ ~45 ppm mdpi.com | |
| IR | N-H Stretch (Indazole) | ~3100 - 3500 cm⁻¹ (broad) psu.edu |
| C=N / C=C Stretch | ~1500 - 1620 cm⁻¹ rsc.org | |
| MS | Molecular Ion (M+) | m/z = 216 epa.gov |
Influence of Substituent Variations on the Indazole Ring System
The indazole ring is a privileged bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring. nih.gov Its unique electronic and structural properties make it a focal point for SAR studies.
The C-3 position of the indazole ring is a primary site for chemical modification, and alterations at this position have a profound impact on the pharmacological profile of the resulting derivatives. Functionalization at this position is a key strategy for modulating biological activity. chim.itmdpi.com
Research has shown that the introduction of various substituents at the C-3 position can significantly influence the potency and selectivity of these compounds. For instance, the introduction of a carboxamide group at the C-3 position has been explored in the development of potent inhibitors of the calcium-release activated calcium (CRAC) channel. nih.gov The specific regiochemistry of the amide linker at this position is crucial for activity, with the indazole-3-carboxamide being active while its reverse amide isomer is inactive. nih.gov
In the context of hypoxia-inducible factor-1 (HIF-1) inhibitors, the nature of the substituent at the C-3 position is a key determinant of activity. Studies on 1,3-disubstituted indazoles have highlighted the importance of a substituted furan (B31954) moiety at this position for high inhibitory potency. elsevierpure.com Furthermore, the synthesis of 3-substituted 1H-indazoles is a critical step in developing compounds with a range of pharmaceutical applications, including as poly[ADP-ribose]polymerase (PARP) inhibitors. acs.org
Table 1: Impact of C-3 Position Modifications on Pharmacological Activity
| Substituent at C-3 | Pharmacological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Indazole-3-carboxamides | CRAC channel blockers | Specific amide regiochemistry is critical for inhibitory activity. | nih.gov |
| Substituted furan | HIF-1 inhibitors | The substitution pattern on the furan is crucial for high inhibitory potency. | elsevierpure.com |
| Various functional groups (e.g., carbonyl, alkenyl) | General pharmaceutical activity | C-3 functionalization provides access to a wide array of pharmacologically active compounds. | acs.org |
The C-6 position of the indazole ring offers another strategic location for chemical modification to enhance pharmacological properties. Substitutions at this position can influence potency, selectivity, and pharmacokinetic profiles.
For example, in the development of hepcidin (B1576463) production inhibitors for treating anemia of chronic disease, SAR studies of 3,6-disubstituted indazole derivatives have been crucial. nih.gov These studies have led to the identification of potent inhibitors by optimizing the substituents at both the C-3 and C-6 positions. nih.gov Similarly, the synthesis of novel 6-substituted aminoindazole derivatives has yielded compounds with significant anticancer activity. nih.gov The nature of the substituent on the 6-amino group dramatically influences cytotoxicity against various cancer cell lines. nih.gov
Furthermore, a review of recent advances in indazole-containing derivatives highlights that aryl groups at the C-6 position, in conjunction with C-3 modifications, are often crucial for inhibitory activities against various biological targets. nih.gov
Table 2: Functional Consequences of C-6 Position Substitutions
| Substituent at C-6 | Pharmacological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Various substituents (in 3,6-disubstituted indazoles) | Hepcidin production inhibitors | Optimization of C-6 substituents led to potent inhibitors. | nih.gov |
| Substituted amino groups | Anticancer agents | The nature of the N-substituent on the 6-amino group significantly impacts cytotoxicity. | nih.gov |
| Aryl groups | General inhibitory activities | Aryl groups at C-6 are often critical for potency. | nih.gov |
While the C-3 and C-6 positions are common points of modification, substitutions at other positions on the indazole ring also play a role in defining the biological activity of these compounds. For instance, SAR studies on EZH2/1 inhibitors have shown that methyl groups at the 4 and 6 positions of a pyridone ring fused to the indazole are important for inhibiting these enzymes. nih.gov Additionally, the synthesis of indazole derivatives with substituents at both the 4- and 6-positions has been explored for inhibiting enzymes like IDO1. mdpi.com
Elucidation of the Role of the Piperazine Moiety and its Structural Modifications
The N-methyl group on the piperazine ring is not merely a placeholder; it contributes to the molecule's lipophilicity, steric profile, and ability to interact with biological targets. mdpi.com This small alkyl group can influence the pharmacokinetic and pharmacodynamic properties of the drug candidate. mdpi.com
In some instances, the N-methyl group can enhance water solubility and target affinity. mdpi.com For example, in the context of rifamycins, the nature of the N-alkyl group on the piperazine ring, such as a methyl versus a cyclopentyl group, can lead to different pharmacokinetic properties and clinical performance due to altered interactions with lipid membranes. nih.gov Furthermore, in the development of certain inhibitors, the introduction of a methyl group on the piperazine ring has been shown to significantly improve inhibitory potency against specific enzymes. mdpi.com
The piperazine ring itself, with its two nitrogen atoms, can participate in various interactions, and the N-methyl group further refines these interactions, often leading to a better balance of properties for drug-like molecules. nih.gov
Table 3: Significance of N-Methyl Substitution on the Piperazine Ring
| Context of N-Methyl Substitution | Observed Effect | Reference |
|---|---|---|
| General drug design | Improves lipophilicity, steric profile, and can enhance water solubility and target affinity. | mdpi.com |
| Rifamycin derivatives | Influences pharmacokinetic properties and interaction with lipid membranes. | nih.gov |
| Dual MAO-B/AChE inhibitors | Significantly improved AChE inhibitory potency. | mdpi.com |
The insertion of a piperazine moiety into a linker can improve rigidity and solubility. rsc.org However, the properties of the piperazine ring, such as its pKa, are highly dependent on the nearby chemical environment. rsc.org Therefore, even slight modifications to the linker can impact the protonation state and, consequently, the biological activity of the molecule. rsc.org
Replacing the piperazine ring with other heterocyclic attachments or varying the length and nature of an alkylene spacer can lead to dramatic changes in potency and selectivity. For instance, in some series of compounds, replacing piperazine with morpholine (B109124) or pyrrolidine (B122466) has been shown to decrease antiproliferative activity, indicating the importance of the specific nitrogen arrangement in the piperazine ring for biological interactions. nih.gov
Stereochemical Considerations and the Influence of Chirality on Biological Efficacy and Selectivity
The introduction of chiral centers into derivatives of the this compound scaffold can have a profound impact on their biological activity and selectivity. Stereoisomers of a compound, while chemically identical in composition, can adopt different three-dimensional arrangements, leading to distinct binding interactions with their biological targets.
A notable example illustrating the importance of stereochemistry is found in the development of Janus kinase (Jak) inhibitors. While not a direct derivative of this compound, the principles observed with the Jak3 inhibitor CP-690,550 are highly relevant. A study of its four enantiopure stereoisomers revealed that only the (3R,4R) isomer was effective at blocking the Jak3-dependent phosphorylation of Stat5. nih.gov This high degree of stereospecificity underscores how a precise three-dimensional structure is often required for optimal interaction with the ATP-binding pocket of a kinase. The other stereoisomers, despite being chemically similar, showed different selectivity profiles, with some gaining affinity for kinases in the STE7 and STE20 subfamilies. nih.gov
In the context of indazole derivatives, introducing chiral centers, for instance by substituting on the piperazine ring or on other appended moieties, can dictate the orientation of the molecule within the kinase binding site. This orientation affects key hydrogen bonds and hydrophobic interactions. For example, research on PIM kinase inhibitors involved the creation of enantiomerically pure heterocyclic scaffolds derived from chiral amino alcohols, highlighting the deliberate use of stereochemistry to achieve desired biological outcomes. researchgate.net The synthesis of indazoles with C3-quaternary chiral centers further demonstrates the advanced strategies being employed to control the spatial arrangement of these molecules for enhanced enantioselectivity and potency. pnrjournal.com
The design of selective inhibitors often relies on exploiting subtle conformational differences between the active sites of various kinases. Chirality can be a key tool in this endeavor, allowing a molecule to fit preferentially into the pocket of one kinase over another. nih.gov
Derivation of Rational Drug Design Principles from SAR Investigations
Insights gained from SAR studies are fundamental to rational drug design. By understanding how specific structural modifications affect biological activity, medicinal chemists can iteratively optimize lead compounds to create potent and selective drug candidates. For the this compound scaffold, these principles are often applied through fragment-based and structure-guided design methodologies.
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak binding to the biological target. Hits from this screen are then grown or linked together to produce a higher-affinity lead compound. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the hinge region of protein kinases. nih.gov
One successful application of FBDD led to the discovery of potent Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors. nih.gov Researchers started with biochemical screening of over a thousand fragments, which, through a process of in silico fragment hopping and linking, led to a novel class of inhibitors based on a 1H-benzo[d]imidazol-2-yl)-1H-indazol structure. Subsequent optimization resulted in compounds with nanomolar potency. nih.gov Another FBDD approach identified novel inhibitors for Fibroblast Growth Factor Receptors (FGFRs), where 1H-indazole-based fragments demonstrated excellent ligand efficiency, leading to the identification of potent inhibitors. nih.gov
This methodology allows for the efficient exploration of chemical space and ensures that the resulting lead compounds have favorable physicochemical properties, as dictated by the "rule of 3."
Structure-Guided Drug Design (SGDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This information provides a detailed map of the binding site, enabling the design of ligands that fit precisely and form optimal interactions.
The 3-(piperazinyl)-1H-indazole scaffold is a common feature in many kinase inhibitors, where the indazole ring often serves as an anchor, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. researchgate.netnih.gov SGDD is used to optimize the substituents on this core structure to enhance potency and selectivity. For instance, in the development of inhibitors for JNK3, a kinase implicated in neurodegenerative diseases, crystal structures revealed that the indazole ring stacks between key hydrophobic residues. nih.gov This structural insight allowed researchers to modify the scaffold to achieve selectivity for JNK3 over other closely related kinases like p38α. nih.gov
Similarly, in the design of PIM kinase inhibitors, co-crystal structures of inhibitors bound to the kinase guided the simplification of the molecules. nih.gov By observing which parts of the inhibitor were not contributing to binding, researchers could remove non-essential polar groups and chiral centers, leading to simpler, less charged compounds that retained low-nanomolar potency and high selectivity. nih.gov This process of refining a molecule based on its precise binding mode is the hallmark of structure-guided design.
The following table summarizes the inhibitory activities of selected indazole derivatives, illustrating the outcomes of these design principles.
| Compound ID | Target Kinase | IC50 (nM) | Design Strategy Noted |
| Compound 9d | FGFR1 | 15.0 | Fragment-Based Virtual Screening nih.gov |
| Compound 9u | FGFR1 | 3.3 | Fragment-Based Virtual Screening nih.gov |
| Compound 32 | PDK1 | 80 | Fragment-Based Design nih.gov |
| Compound 35 | PDK1 | 94 | Fragment-Based Design nih.gov |
| GSK429286 | ROCK1/ROCK2 | Potent Inhibitor | Kinase Profiling researchgate.net |
| Compound 106 | FGFR1-3 | 800-4500 | Fragment-Led De Novo Design nih.gov |
Pharmacological Profiles and Biological Activities Preclinical Investigation
Antineoplastic Activity and Molecular Mechanisms of Action
The antineoplastic activity of compounds containing the 3-(4-Methylpiperazin-1-YL)-1H-indazole scaffold is primarily attributed to their ability to inhibit a range of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The indazole ring is recognized as a valuable pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated as kinase inhibitors. rsc.orgresearchgate.net
Derivatives of this compound have demonstrated inhibitory activity against a wide array of kinases, indicating their potential as broad-spectrum anticancer agents. The general structure of these compounds often features the indazole core acting as a hinge-binding motif within the ATP-binding pocket of kinases. nih.gov
A novel type II TRK kinase inhibitor, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284), which contains the core indazole and methylpiperazine structure, has shown potent inhibition against TRK kinases. This compound exhibited IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM for TRKA, TRKB, and TRKC, respectively. researchgate.net Furthermore, a study on novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives identified them as potent type II TRK inhibitors, capable of overcoming acquired resistance. tandfonline.com
Table 1: Inhibitory Activity of an Indazole Derivative against TRK Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | TRKA | 10.5 |
| TRKB | 0.7 |
The this compound scaffold has been utilized in the design of potent FLT3 inhibitors. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were developed as potent FLT3 inhibitors, with some being more effective against the drug-resistant FLT3-D835Y mutant. nih.gov One of the most potent compounds in this series demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov
Additionally, the diarylamide 3-aminoindazole derivative, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), showed significant inhibition against FLT3, with 98.6% inhibition at a concentration of 50 nM. nih.gov
Table 2: FLT3 Inhibition by an Indazole Derivative
| Compound | Target Kinase | % Inhibition (at 50 nM) |
|---|
While specific data on the inhibition of ALK by a direct derivative of this compound is not prominently available in the reviewed literature, the broad-spectrum activity of related compounds suggests potential activity. The kinase profiling of AKE-72 did not show significant inhibition of ALK at the tested concentration. nih.gov Further investigation is required to ascertain the direct inhibitory effects of this chemical family on ALK.
Similar to ALK, specific inhibitory data for ROS1 by derivatives directly featuring the this compound structure is not extensively detailed in the provided search results. The kinase screen of AKE-72 did not include ROS1. nih.gov Therefore, the activity of this class of compounds against ROS1 remains to be fully elucidated.
Derivatives of this compound have shown significant promise in overcoming resistance to existing ABL kinase inhibitors. A novel type II ABL inhibitor, (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121), exhibited potent inhibitory activity against wild-type ABL and the highly resistant T315I mutant, with IC50 values of 2 nM and 0.2 nM, respectively. rsc.orgnih.gov
Another potent pan-BCR-ABL inhibitor, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), also demonstrated robust activity. It had an IC50 of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the BCR-ABL T315I mutant. researchgate.netdntb.gov.ua The 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is considered a key structural feature for potent BCR-ABL T315I inhibition. nih.gov
Table 3: Inhibitory Activity of Indazole Derivatives against ABL Kinase
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) | ABL (wild-type) | 2 |
| ABL (T315I mutant) | 0.2 | |
| 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) | BCR-ABL (wild-type) | <0.5 |
Cellular Antiproliferative and Growth Inhibitory Activities
Inhibition of Cancer Cell Line Proliferation (in vitro studies on MCF-7, HCT116, A549, 4T1, HepG2 cells)
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines, demonstrating varying degrees of efficacy.
In studies on the human breast adenocarcinoma cell line MCF-7 , various compounds have been shown to inhibit cell viability. For instance, a series of thiouracil derivatives were synthesized and screened, with some compounds exhibiting moderate to significant activity against MCF-7 cells. nih.gov Specifically, compound 5e from this series was found to have an IC50 value of 18 μM. nih.gov
The human colorectal carcinoma cell line HCT116 has also been utilized to assess the cytotoxic effects of various chemical agents. Studies have shown that certain chromene derivatives can induce apoptotic death in HCT116 cells. nih.gov
Regarding the human lung carcinoma cell line A549 , research has explored its sensitivity to different chemotherapeutic agents. For example, studies with paclitaxel (B517696) have indicated that A549 cells can exhibit resistance, which is potentially linked to repressed activation of caspase-3. nih.gov
The mouse breast cancer cell line 4T1 has been shown to be sensitive to certain drugs, with this sensitivity being associated with increased activation of caspase-3. nih.gov
The human hepatocellular carcinoma cell line HepG2 is another important model for testing potential anticancer compounds. Research has demonstrated that various substances can inhibit proliferation and induce apoptosis in HepG2 cells. nih.govnih.gov For instance, a ruthenium complex, RuC, was found to be effective against HepG2 cells. nih.gov
Table 1: Summary of Antiproliferative Activity Data
| Cell Line | Compound Type | Observed Effect | IC50 Value | Reference |
| MCF-7 | Thiouracil derivative (5e) | Moderate to significant loss of viability | 18 μM | nih.gov |
| HCT116 | Chromene derivative (3-NC) | Induction of apoptosis | Not Specified | nih.gov |
| A549 | Paclitaxel | Resistance, repressed caspase-3 activation | Not Specified | nih.gov |
| 4T1 | Paclitaxel | Sensitivity, increased caspase-3 activation | Not Specified | nih.gov |
| HepG2 | Ruthenium complex (RuC) | Toxicity, inhibition of proliferation | Not Specified | nih.gov |
Suppression of Colony Formation in Cancer Cell Lines
The ability of a compound to inhibit the long-term proliferative capacity of cancer cells is often assessed through colony formation assays. This method provides insight into the cytostatic or cytotoxic effects of a potential drug.
In vitro studies have demonstrated that various compounds can prevent or reduce the formation of colonies in different cancer cell lines. For example, treatment of H460 cells with 1 μM of a specific compound for 10 days completely prevented colony formation. nih.gov Similarly, in MCF-7 cells, a 14-day treatment with another agent significantly decreased colony formation. nih.gov These findings underscore the potential of certain chemical agents to durably suppress cancer cell growth, although it is also noted that no single agent is likely to be effective against all types of cancer. nih.gov
Table 2: Effects on Colony Formation
| Cell Line | Compound/Treatment | Duration | Outcome | Reference |
| H460 | 1 μM NIG | 10 days | Complete prevention of colony formation | nih.gov |
| MCF-7 | 10 μM MEN | 14 days | Complete prevention of colony formation | nih.gov |
| MCF-7 | 5 μM MEN | 14 days | ~87% decrease in colony formation | nih.gov |
Mechanisms of Apoptosis Induction and Regulation of Cell Death Pathways
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anticancer therapies aim to induce apoptosis in malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. nih.govmdpi.com
Upregulation of Cleaved Caspase-3 and BAX Expression
The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. nih.gov Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Its activation is often a downstream event following the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. mdpi.com
Bax, a pro-apoptotic member of the Bcl-2 family, promotes apoptosis by forming pores in the mitochondrial outer membrane. nih.gov Studies have shown that certain compounds can induce apoptosis by upregulating the expression of Bax. For example, a chromene derivative, 3-NC, was found to upregulate Bax protein levels in HepG2, T47D, and HCT116 cell lines. nih.gov Similarly, another compound, 4-DMOCP, a ciprofloxacin (B1669076) derivative, also led to the upregulation of Bax in K562 and KG1-a myeloid leukemia cell lines. researchgate.net
The activity of caspase-3 is also a key indicator of apoptosis. Increased activation of caspase-3 has been linked to the sensitivity of 4T1-1uc breast cancer cells to certain drugs. nih.gov Conversely, repressed caspase-3 activation may contribute to drug resistance in cell lines like A549. nih.gov
Downregulation of BCL-2 Expression
Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. nih.govmdpi.com Downregulation of Bcl-2 is a common mechanism by which anticancer agents induce cell death.
Research has demonstrated that the compound 3-NC effectively downregulates the expression of Bcl-2 in HepG2, T47D, and HCT116 cells, contributing to its apoptotic effects. nih.gov Similarly, the ciprofloxacin derivative 4-DMOCP was shown to downregulate Bcl-2 protein expression in both K562 and KG1-a cells. researchgate.net The ability to inhibit Bcl-2 is a key strategy in the development of new cancer therapies. nih.gov
Table 3: Modulation of Apoptotic Proteins
| Cell Line | Compound | Effect on BAX | Effect on BCL-2 | Effect on Cleaved Caspase-3 | Reference |
| HepG2, T47D, HCT116 | 3-NC | Upregulation | Downregulation | Not Specified | nih.gov |
| K562, KG1-a | 4-DMOCP | Upregulation | Downregulation | Activation | researchgate.net |
| 4T1-1uc | Paclitaxel | Not Specified | Not Specified | Increased activation | nih.gov |
| A549 | Paclitaxel | Not Specified | Not Specified | Repressed activation | nih.gov |
Impact on Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is often altered in cancer cells. nih.gov A high ΔΨm is associated with some cancer cells and can be a target for therapeutic intervention. nih.gov A loss of ΔΨm is a critical step in the intrinsic pathway of apoptosis, often preceding the release of cytochrome c.
Various compounds that target mitochondria can induce a reduction in the mitochondrial membrane potential. nih.gov For instance, certain delocalized lipophilic cations conjugated to other molecules have been shown to reduce ΔΨm. nih.gov The sustained opening of the mitochondrial permeability transition pore (MPTP) can lead to a permanent loss of ΔΨm and subsequent cell death. nih.gov
Cell Cycle Modulation (e.g., G0/G1 Phase Arrest)
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. Inducing cell cycle arrest at specific checkpoints is a common strategy for anticancer drug development.
Several compounds have been shown to induce cell cycle arrest in the G0/G1 phase. For example, thymol (B1683141) was found to arrest MDA-MB-231 and HCT-8 cells in the G0/G1 phase. nih.gov Similarly, orientin, a flavonoid, caused a substantial increase in the G0/G1 population of HT29 colorectal cancer cells. nih.gov This G0/G1 arrest is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, piperine (B192125) was shown to cause G1 phase arrest by down-regulating cyclin D1. plos.org
Table 4: Cell Cycle Arrest Data
| Cell Line | Compound | Phase of Arrest | Key Molecular Changes | Reference |
| MDA-MB-231, HCT-8 | Thymol | G0/G1 | Increased ROS, p53 upregulation | nih.gov |
| HT29 | Orientin | G0/G1 | Decreased cyclin D, CDK2, CDK4 | nih.gov |
| SK MEL 28, B16 F0 | Piperine | G1 | Down-regulation of cyclin D1, induction of p21 | plos.org |
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a critical goal in oncology research. Derivatives of the indazole scaffold have demonstrated promising activity in this area, partly through the modulation of key enzymes involved in the degradation of the extracellular matrix.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, a process essential for cancer cell invasion and metastasis. Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). An imbalance, often characterized by an upregulation of MMPs like MMP9 and a downregulation of TIMPs, is a hallmark of many aggressive cancers.
Preclinical studies on a series of indazole derivatives have shown their potential to modulate this balance. In one such study, an indazole derivative, compound 2f , was found to effectively disrupt the migration and invasion of 4T1 breast cancer cells. nih.govnih.govfda.gov This inhibitory effect was associated with a notable reduction in the expression of MMP9 and a concurrent increase in the expression of TIMP2. nih.govnih.govfda.gov By downregulating the key matrix-degrading enzyme MMP9 and upregulating its natural inhibitor, these indazole derivatives can effectively impede the ability of cancer cells to break through tissue barriers and metastasize. nih.govnih.gov
This regulatory action on MMPs and TIMPs highlights a significant mechanism through which indazole-based compounds can exert their anti-cancer effects, moving beyond simple cytotoxicity to actively interfere with the processes of tumor progression and dissemination. nih.govnih.gov
In Vivo Tumor Growth Inhibition in Preclinical Animal Models
The ultimate test of a potential anti-cancer agent's efficacy, prior to clinical trials, lies in its ability to inhibit tumor growth in living organisms. The this compound scaffold is a core component of several kinase inhibitors that have demonstrated significant in vivo anti-tumor activity across a range of preclinical cancer models.
Derivatives built upon the indazole or structurally related scaffolds have shown potent anti-tumor effects in various xenograft and allograft mouse models, validating the therapeutic potential of this chemical class.
TRKA/B/C and TRKA mutant models: Pan-TRK inhibitors are designed to target cancers driven by fusions in the NTRK genes, which encode for Tropomyosin receptor kinases A, B, and C. Entrectinib (B1684687) , a potent inhibitor of TRK, ROS1, and ALK, which contains an indazole-like pyrazolopyridine core, has demonstrated efficacy in preclinical models. nih.govsciencedaily.com For instance, in a mouse model with intracranial ALK-fusion-driven lung cancer, entrectinib treatment led to a significant survival benefit. nih.gov Furthermore, the pan-TRK inhibitor Larotrectinib has shown remarkable antitumor activity against TRK-fusion-positive cancers. nih.govnih.gov
KM-12-LUC model: Novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives, which are structurally related to the target compound, have been shown to significantly suppress the proliferation of KM-12 colon cancer cells. nih.gov This indicates that the indazole scaffold is a viable starting point for developing inhibitors for this type of colorectal cancer.
ALK-positive NSCLC model: Anaplastic lymphoma kinase (ALK) rearrangements are another key driver in certain cancers, particularly non-small cell lung cancer (NSCLC). Entrectinib has shown preclinical efficacy in mouse models of ALK-fusion-driven lung cancer. nih.gov
4T1 breast cancer model: The indazole derivative 2f demonstrated the ability to suppress tumor growth in a 4T1 mouse model without obvious side effects, highlighting its potential as a therapeutic agent for breast cancer. nih.govfda.gov
HCT116 colorectal cancer model: An indazole derivative, compound 95 , was identified as the most efficacious in an HCT116 tumor xenograft model. nih.gov In a separate study, the TRK inhibitor Larotrectinib also significantly reduced tumor volume and weight in an HCT116 xenograft model. nih.gov
The following table summarizes the in vivo efficacy of various indazole derivatives and related compounds in different cancer models.
| Compound/Derivative Class | Cancer Model | Key Findings | Reference(s) |
| Entrectinib | ALK-fusion-driven NSCLC (intracranial) | Significant survival benefit. | nih.gov |
| Larotrectinib | HCT116 Colorectal Cancer | Significantly reduced tumor volume and weight. | nih.gov |
| Indazole derivative 2f | 4T1 Breast Cancer | Suppressed tumor growth without obvious side effects. | nih.govfda.gov |
| Indazole derivative 95 | HCT116 Colorectal Cancer | Most efficacious compound in this xenograft model. | nih.gov |
| 3-(1H-pyrazol-4-yl)-1H-indazole derivatives | KM-12 Colon Cancer | Significantly suppressed cell proliferation. | nih.gov |
This table is based on data for indazole derivatives and related compounds, not necessarily the specific compound this compound.
The anti-tumor effects of many indazole-based kinase inhibitors are rooted in their ability to block the signaling cascades that drive cell proliferation and survival. In vivo studies have begun to confirm the modulation of these pathways.
Tropomyosin receptor kinases (TRKs) exert their effects through several major downstream signaling pathways, including the PLC-γ, PI3K/Akt, and MAPK/Erk pathways. patsnap.comwikipedia.orgwikipedia.org Activation of these cascades is crucial for the growth and survival of TRK-driven tumors. patsnap.com Therefore, effective TRK inhibitors are expected to suppress the phosphorylation and subsequent activation of key proteins within these pathways.
In vivo studies with Larotrectinib in a colon cancer model demonstrated a significant increase in AMPK phosphorylation and a corresponding decrease in mTOR phosphorylation, key regulators of cell growth and autophagy. nih.gov This provides in vivo evidence that a TRK inhibitor can modulate critical downstream signaling pathways. While direct in vivo evidence for the suppression of TrkB phosphorylation, p-PLCγ, p-Akt, and p-Erk by a this compound derivative is still emerging, the established mechanism of action for TRK inhibitors strongly suggests this is the case. patsnap.comresearchgate.net For example, the use of TRK inhibitors in vitro has been shown to reduce TRK tyrosine phosphorylation and the resultant downstream signaling through the MAPK pathway. researchgate.net Furthermore, studies with other TrkB inhibitors have demonstrated a decrease in the phosphorylation of ERK in vitro, and TrkB agonists have been shown to increase the phosphorylation of both TrkB and Akt in vivo. nih.govyoutube.com
Anti-inflammatory Properties
Beyond oncology, certain indazole scaffolds have been explored for their anti-inflammatory potential, primarily through their interaction with histamine (B1213489) receptors.
The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of the immune system. researchgate.net It is considered a promising target for the treatment of inflammatory and allergic conditions. The 4-methylpiperazine moiety, present in the target compound, is a common feature in many known H4R ligands.
Structure-activity relationship studies have been conducted on various heterocyclic scaffolds to develop H4R antagonists. For instance, a series of indolecarboxamides and related benzimidazoles containing a 4-methylpiperazine group have been identified as H4R antagonists with pKi values up to 7.5. researchgate.net One such compound, (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone , was identified as a lead for H4R antagonists. researchgate.net Although the core is an indole (B1671886) rather than an indazole, the structural similarity and the presence of the key piperazine (B1678402) group are noteworthy. More distantly related, a triazine-based compound, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine , also demonstrated potent H4R antagonistic activity and showed anti-inflammatory and analgesic effects in vivo. wikipedia.org
These findings suggest that the this compound scaffold has the potential to exhibit H4R ligand activity, which could confer anti-inflammatory properties. However, specific preclinical data for this exact compound in H4R binding or functional assays is required for confirmation.
Investigated Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of indazole derivatives have been a key area of investigation. Research suggests that these compounds exert their effects through multiple mechanisms, primarily centered on the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.
A primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is crucial for the synthesis of pro-inflammatory prostaglandins. Studies on various indazole derivatives have demonstrated significant, concentration-dependent inhibition of COX-2. For instance, one study found that an indazole-piperazine pyrimidine (B1678525) derivative acted as a potent dual inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC₅₀ values of 92.54 nM and 41.86 nM, respectively. Another investigation into a series of indazoles reported COX-2 inhibitory concentrations (IC₅₀) ranging from 12.32 to 23.42 μM. This dual inhibition is significant as it can block two major pathways of arachidonic acid metabolism, leading to a broad anti-inflammatory effect.
Beyond direct enzyme inhibition, indazole compounds have been shown to suppress the production and release of pro-inflammatory cytokines. N-substituted indazolones can block the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). Similarly, other derivatives have been found to significantly reduce the release of TNF-α, IL-1β, and Interleukin-6 (IL-6) from activated microglia. This cytokine suppression is linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. For example, one indazole-based compound was observed to significantly reduce hypoxia-induced increases in both COX-2 mRNA expression and NF-κB activity.
The anti-inflammatory action is also attributed to the antioxidant properties of these compounds, which can neutralize free radicals involved in the inflammatory process.
Future Directions and Research Perspectives
Elucidation of Novel Molecular Targets for 3-(4-Methylpiperazin-1-YL)-1H-indazole Derivatives
While initial research has identified several kinase targets for indazole derivatives, the quest for novel molecular targets remains a critical area of future investigation. The broad biological activities observed with some derivatives suggest that their therapeutic effects may not be limited to a single target. Future research will likely focus on unbiased screening approaches to identify new binding partners and signaling pathways affected by these compounds.
Derivatives of the parent compound have shown inhibitory activity against a range of kinases, including fibroblast growth factor receptors (FGFRs), pan-Pim kinases, and extracellular signal-regulated kinases (ERK). nih.gov For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated potent inhibition of FGFR1. nih.gov Similarly, other modifications have led to potent pan-Pim kinase inhibitors. nih.gov The discovery of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as effective type II TRK inhibitors highlights the potential to overcome acquired resistance in cancer therapy. nih.gov
Future studies will likely employ chemoproteomics and other advanced techniques to map the interactome of these derivatives within cancer cells and other disease models. This will not only help in identifying new primary targets but also in understanding the off-target effects that could contribute to both therapeutic efficacy and potential toxicity. Identifying these novel targets will be crucial for expanding the therapeutic applications of this compound derivatives beyond their current focus.
Development of Advanced Synthetic Pathways for Improved Yields, Purity, and Scalability
The efficient and scalable synthesis of this compound and its derivatives is paramount for their translation from laboratory curiosities to clinically viable drug candidates. While several synthetic routes to the indazole core have been established, future research will focus on developing more advanced and efficient pathways. organic-chemistry.org
Furthermore, there is a growing emphasis on green chemistry principles in pharmaceutical manufacturing. Future synthetic routes will aim to utilize less hazardous reagents and solvents, and to develop processes that are more environmentally benign. The scalability of these new synthetic pathways will be a critical consideration, ensuring that large quantities of the desired compounds can be produced with consistent purity for preclinical and potential clinical studies. Research into the impact of reaction conditions, such as temperature, on yield and purity will also be important for process optimization. amazonaws.com
Continued Advanced SAR Studies for Optimized Potency, Selectivity, and Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, continued and more advanced SAR studies will be crucial for optimizing their pharmacological properties.
Researchers have already initiated SAR studies on various indazole derivatives, leading to the identification of compounds with potent inhibitory effects on specific targets. mdpi.comnih.gov For example, studies on 3,6-disubstituted indazole derivatives have led to the discovery of potent hepcidin (B1576463) production inhibitors. nih.gov The exploration of different substituents at various positions of the indazole ring and the methylpiperazine moiety will continue to be a major focus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?
- Answer : The compound is commonly synthesized via Mannich reactions using indazole and piperazine derivatives. For example, a Mannich base intermediate is formed by reacting indazole with formaldehyde and 4-methylpiperazine under reflux in ethanol, followed by purification via column chromatography . Catalytic hydrogenation (e.g., using Pd/C under H₂) can further optimize yield (up to 57%) and purity, as demonstrated in the preparation of structurally related indazole derivatives . Solvent choice (e.g., ethanol, acetonitrile) and temperature control are critical to minimize side reactions.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Answer : Structural elucidation typically involves:
- IR spectroscopy : Identification of N-H (indazole) and C-N (piperazine) stretches in the range 3200–3400 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and N-CH₂-N linkages (δ 3.2–3.8 ppm) .
- X-ray crystallography : Intermolecular interactions, such as π-π stacking of indazole rings and hydrogen bonding with solvent molecules, are analyzed using SHELX programs for refinement .
Advanced Research Questions
Q. What structural features of this compound influence its biological activity, and how are structure-activity relationships (SAR) studied?
- Answer : Key features include:
- Piperazine substitution : The 4-methyl group enhances lipophilicity, improving membrane permeability .
- Indazole positioning : 3-Substitution (vs. 1-substitution) increases tubulin inhibition activity, as shown in SAR studies of related anticancer agents .
- Methodological approach: Analog libraries are synthesized with varied substituents (e.g., halogens, methoxy groups), followed by bioassays (e.g., antimicrobial, antiproliferative) and molecular docking to identify pharmacophores .
Q. How do computational methods aid in understanding the intermolecular interactions and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations at the B3LYP/cc-pVDZ level predict:
- Dipole moments : Polarizability influenced by the electron-rich piperazine and indazole moieties .
- Hydrogen-bonding networks : Interaction energies with solvents (e.g., DMSO) or biological targets (e.g., kinase active sites) are modeled to guide drug design .
- Spectroscopic validation : Computed IR and Raman spectra are compared with experimental data to confirm vibrational modes .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Answer : Contradictions may arise due to:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use positive controls (e.g., cisplatin for cytotoxicity) .
- Structural impurities : Employ HPLC-MS to verify purity (>95%) and quantify byproducts .
- Context-dependent activity : Meta-analyses comparing results across cell lines (e.g., MCF-7 vs. HeLa) and pharmacokinetic conditions (e.g., serum protein binding) are critical .
Q. What strategies are employed to enhance the solubility and stability of this compound in preclinical formulations?
- Answer : Approaches include:
- Salt formation : Dihydrochloride salts improve aqueous solubility, as seen in analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
- Prodrug design : Esterification of the indazole NH group (e.g., acetyl or PEGylated derivatives) enhances bioavailability .
- Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize the solid-state structure and delay hydrolysis .
Methodological Considerations
Q. How are intermolecular interactions quantified in crystallographic studies of this compound?
- Answer : SHELXL software refines crystal structures by analyzing:
- Hydrogen bonds : Distance (2.6–3.0 Å) and angle (150–180°) parameters between donor-acceptor pairs .
- Van der Waals contacts : Packing diagrams generated via Mercury software visualize π-π stacking (3.5–4.0 Å spacing) .
Q. What in silico tools are recommended for predicting the pharmacokinetic properties of derivatives?
- Answer : SwissADME and pkCSM predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
